molecular formula C18H21ClN2O3S B10896190 Ethyl 2-{butyl[(3-chlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{butyl[(3-chlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10896190
M. Wt: 380.9 g/mol
InChI Key: AAFJCRSZWWAANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[BUTYL(3-CHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[BUTYL(3-CHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[BUTYL(3-CHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the carbonyl group or to reduce the thiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

ETHYL 2-[BUTYL(3-CHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has various applications in scientific research, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies to understand the mechanism of action of thiazole derivatives and their interactions with biological targets.

    Chemical Biology: It serves as a tool compound to study the role of thiazole-containing molecules in biological systems.

    Industrial Applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[BUTYL(3-CHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The thiazole ring and the substituted functional groups allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[BUTYL(3-FLUOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-[BUTYL(3-BROMOBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ETHYL 2-[BUTYL(3-METHYLBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

ETHYL 2-[BUTYL(3-CHLOROBENZOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the 3-chlorobenzoyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

ethyl 2-[butyl-(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H21ClN2O3S/c1-4-6-10-21(16(22)13-8-7-9-14(19)11-13)18-20-12(3)15(25-18)17(23)24-5-2/h7-9,11H,4-6,10H2,1-3H3

InChI Key

AAFJCRSZWWAANI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.